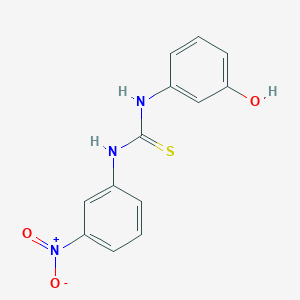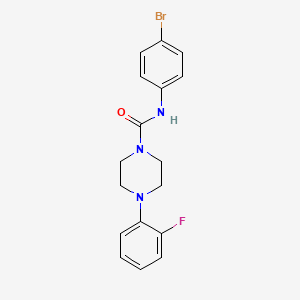![molecular formula C22H30N2O5S B4732241 6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4732241.png)
6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Übersicht
Beschreibung
6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety The piperazine is further substituted with a sulfonyl group attached to a tert-butylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a sulfonyl group using sulfonyl chloride and a base such as triethylamine.
Attachment of the Tert-Butylphenyl Group: The sulfonylated piperazine is then reacted with tert-butylphenyl chloride in the presence of a base to form the desired piperazine derivative.
Cyclohexene Ring Functionalization: The cyclohexene ring is functionalized with a carboxylic acid group through a Friedel-Crafts acylation reaction.
Coupling Reaction: Finally, the piperazine derivative is coupled with the functionalized cyclohexene ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Various substituted piperazine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and piperazine derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in unique ways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The cyclohexene ring provides structural rigidity, allowing for precise positioning of the functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions share some structural similarities.
Uniqueness
6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a sulfonylated piperazine and a functionalized cyclohexene ring
Eigenschaften
IUPAC Name |
6-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-22(2,3)16-8-10-17(11-9-16)30(28,29)24-14-12-23(13-15-24)20(25)18-6-4-5-7-19(18)21(26)27/h4-5,8-11,18-19H,6-7,12-15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFPTIGMFWUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,7aS)-2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732173.png)
![4-(2,4-DICHLOROBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE](/img/structure/B4732175.png)
![5-oxo-1-(propan-2-yl)-N-[4-(pyridin-3-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4732190.png)
![(3,4-dichlorophenyl){3-methoxy-4-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4732196.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)

![5-((Z)-1-{2-[(2-CHLOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B4732214.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYL-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4732225.png)
![3-({[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4732227.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B4732230.png)


![N-(2,5-difluorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4732249.png)
